(E)-ethyl 3-(4-bromo-3-fluorophenyl)acrylate
Overview
Description
“(E)-ethyl 3-(4-bromo-3-fluorophenyl)acrylate” is a chemical compound with the molecular formula C11H10BrFO2 and a molecular weight of 273.1 g/mol . It is primarily used for research and development .
Synthesis Analysis
While specific synthesis methods for “(E)-ethyl 3-(4-bromo-3-fluorophenyl)acrylate” were not found, related research suggests the use of pinacol boronic esters as valuable building blocks in organic synthesis . Another study discusses a new platform for the synthesis, analysis, and testing of new compounds, which may be relevant for future research .
Scientific Research Applications
Supramolecular Assembly
A study by Matos et al. (2016) discusses the synthesis and characterization of a mixture of E and Z isomers of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate, highlighting its potential in forming a three-dimensional supramolecular network through noncovalent interactions (Matos et al., 2016).
Synthesis of Intermediates for Kinase Inhibitors
Xu et al. (2015) developed a one-pot, three-component Wittig–SNAr approach to synthesize various ethyl acrylates, including derivatives similar to (E)-ethyl 3-(4-bromo-3-fluorophenyl)acrylate. These compounds serve as intermediates for aurora 2 kinase inhibitors (Xu et al., 2015).
Corrosion Inhibition
Research by Lgaz et al. (2017) examined the impact of chalcone derivatives, structurally related to (E)-ethyl 3-(4-bromo-3-fluorophenyl)acrylate, on corrosion inhibition in mild steel. This study provides insights into the potential application of similar compounds in corrosion prevention (Lgaz et al., 2017).
Palladium-Catalyzed Direct Synthesis
A study by Dai and Chen (2018) discusses the palladium-catalyzed copolymerization of ethylene with acrylic acid derivatives, illustrating the potential application of similar compounds in the production of polyolefin materials (Dai & Chen, 2018).
Fluorescent Polymeric Nanoparticles
Grazon et al. (2013) synthesized novel BODIPY derivatives, including ethyl acrylate, for use in fluorescent polymeric nanoparticles. This research highlights the potential use of acrylate derivatives in creating advanced materials with specific optical properties (Grazon et al., 2013).
Anti-Microbial Agent Design
Manivannan (2020) synthesized and evaluated chalcone derivatives, including acrylate compounds, for their anti-microbial properties, suggesting possible applications in developing new antimicrobial agents (Manivannan, 2020).
Safety And Hazards
properties
IUPAC Name |
ethyl (E)-3-(4-bromo-3-fluorophenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrFO2/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h3-7H,2H2,1H3/b6-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIHRBSFAPPZQK-GQCTYLIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-ethyl 3-(4-bromo-3-fluorophenyl)acrylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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